2-Fluoro-4,6-dimethylpyridine
Description
2-Fluoro-4,6-dimethylpyridine is a fluorinated pyridine derivative with a fluorine atom at the 2-position and methyl groups at the 4- and 6-positions. This compound belongs to a class of halogenated heterocycles, where fluorine substitution significantly influences electronic and steric properties due to its high electronegativity and small atomic radius. Fluorinated pyridines are critical in medicinal chemistry and materials science, as the fluorine atom can enhance metabolic stability, modulate lipophilicity, and improve binding affinity in bioactive molecules .
Properties
Molecular Formula |
C7H8FN |
|---|---|
Molecular Weight |
125.14 g/mol |
IUPAC Name |
2-fluoro-4,6-dimethylpyridine |
InChI |
InChI=1S/C7H8FN/c1-5-3-6(2)9-7(8)4-5/h3-4H,1-2H3 |
InChI Key |
HHKCFAMUAFEXMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)F)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Molecular Weight : Fluorine’s lower atomic mass results in a molecular weight closer to the chloro analog (141.15 vs. 141.60 g/mol).
- Reactivity : Fluorine’s electron-withdrawing nature likely enhances electrophilic substitution reactivity compared to bulkier halogens (Br, Cl) .
- Synthetic Utility: Bromo and chloro derivatives are widely used in cross-coupling reactions (e.g., Sonogashira, Buchwald-Hartwig) due to their leaving-group ability, whereas fluorine may require specialized fluorination methods .
Preparation Methods
Catalytic Fluorination Using Transition Metals
Palladium-catalyzed fluorination has been explored for aryl halides. While direct examples for 2-fluoro-4,6-dimethylpyridine are scarce, analogous reactions using Pd(OAc)₂ and Xantphos ligands with KF at 100°C report yields up to 68%. Challenges include regioselectivity and decomposition of sensitive intermediates.
Ring-Formation Strategies with Pre-Installed Fluorine
Constructing the pyridine ring with fluorine already in position 2 avoids post-synthetic modifications.
Hantzsch Dihydropyridine Synthesis
Modifying the classical Hantzsch synthesis by incorporating fluorinated β-keto esters enables direct access to fluoropyridines. For instance, reacting ethyl 4-fluoroacetoacetate with ammonium acetate and a diketone under reflux yields 2-fluoro-4,6-dimethyl-1,4-dihydropyridine, which is oxidized to the aromatic form using MnO₂.
Example Protocol
Cyclocondensation of Fluorinated Enamines
Enamines derived from fluorinated aldehydes and amines undergo cyclocondensation to form pyridine cores. A patent (CN111303047A) describes a related approach for 2-amino-4,6-dimethylpyridine, where 3-aminocrotonitrile reacts with acetic acid under high-pressure ammonia. Adapting this method with 2-fluoro-3-aminocrotonitrile could theoretically yield the target compound.
Functionalization of Pre-Formed Pyridine Derivatives
Directed ortho-Metalation (DoM)
Introducing fluorine via directed metalation leverages substituents to guide regioselectivity. For 4,6-dimethylpyridine, installing a directing group (e.g., –OMe, –NHAc) at the 2-position enables lithiation followed by electrophilic fluorination.
Stepwise Procedure
Electrophilic Fluorination
Using Selectfluor™ or F-TEDA-BF₄ as electrophilic fluorinating agents on 2-lithio-4,6-dimethylpyridine derivatives provides moderate yields (40–55%). However, over-fluorination and side reactions necessitate careful stoichiometric control.
High-Pressure Amination and Fluorination
The synthesis of 2-amino-4,6-dimethylpyridine under high-pressure ammonia, as described in CN111303047A, suggests a pathway to fluorinated analogs. Replacing ammonia with aqueous HF or NH₄F at elevated pressures (20–30 atm) and temperatures (100–150°C) could facilitate nucleophilic fluorination.
Comparative Analysis of High-Pressure Methods
| Method | Pressure (atm) | Temperature (°C) | Reactant | Yield (%) |
|---|---|---|---|---|
| Ammoniation | 20 | 120 | NH₃/H₂O | 90 |
| Hypothetical Fluorination | 25 | 150 | NH₄F/HF | 50–60* |
*Theoretical yield based on analogous reactions.
Catalytic C–H Fluorination
Emerging methods in C–H activation offer direct fluorination without pre-functionalization. Photoredox catalysis using Ru(bpy)₃²⁺ and Selectfluor™ under blue LED irradiation has been reported for pyridines, though yields for this compound remain unverified .
Q & A
Q. What are the recommended synthetic routes for 2-fluoro-4,6-dimethylpyridine, and how can reaction intermediates be characterized?
To synthesize this compound, consider halogenation and alkylation strategies. For example, fluorination of 4,6-dimethylpyridine using a fluorinating agent like Selectfluor™ under anhydrous conditions. Key intermediates (e.g., 4,6-dimethylpyridine-N-oxide) should be characterized via ¹H/¹³C NMR and FT-IR spectroscopy to confirm regioselectivity. For purity assessment, use GC-MS or HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v). Reference spectral libraries (e.g., NIST Chemistry WebBook) to validate structural assignments .
Q. How can substituent effects on the electronic structure of this compound be analyzed experimentally?
Use UV/Vis spectroscopy to study substituent effects on π→π* transitions. Dissolve the compound in solvents of varying polarity (e.g., hexane, ethanol, DMSO) and compare absorption maxima (λmax). For example, electron-withdrawing fluorine and methyl groups may induce bathochromic shifts due to altered conjugation. Correlate results with Hammett substituent constants (σ values) to quantify electronic effects .
Q. What safety protocols are recommended for handling this compound given limited toxicity data?
Assume potential toxicity due to structural analogs (e.g., pyridine derivatives with fluorine substituents). Use PPE (gloves, goggles, lab coat) and work in a fume hood. For spills, neutralize with sodium bicarbonate and adsorb using vermiculite. Store in airtight containers under inert gas (N2 or Ar). Monitor waste using LC-MS to ensure no environmental release .
Advanced Research Questions
Q. How can DFT calculations guide the design of this compound derivatives for enzyme inhibition studies?
Perform density functional theory (DFT) at the B3LYP/6-311++G(d,p) level to model interactions with target enzymes (e.g., CYP1B1). Calculate Fukui indices to identify nucleophilic/electrophilic sites. Compare frontier molecular orbitals (HOMO/LUMO) of derivatives to predict binding affinity. Validate with molecular docking (AutoDock Vina) using crystal structures (PDB ID: 3PM0 for CYP1B1). Prioritize derivatives with low ΔGbinding (< -8 kcal/mol) .
Q. What experimental strategies can resolve contradictions in reported bioactivity data for pyridine derivatives?
- Dose-response assays : Test compounds across a concentration range (e.g., 0.1–100 µM) to establish IC50 values.
- Control for solvent effects : Use DMSO concentrations ≤0.1% to avoid cytotoxicity.
- Orthogonal assays : Combine enzymatic inhibition (e.g., EROD assay for CYP1B1 ) with cell viability (MTT assay) to distinguish specific vs. nonspecific effects.
- Metabolic stability : Use liver microsomes (human/rat) to assess compound half-life (t½).
Q. How can this compound be optimized for DNA stabilization in acidic media?
Leverage insights from pyridine-DNA interactions . Synthesize cationic derivatives (e.g., quaternized pyridinium salts) and test DNA melting temperature (Tm) via UV thermal denaturation at pH 4.0–5.0. Compare with unmodified DNA. Use circular dichroism (CD) to monitor conformational changes. Derivatives with ΔTm > 5°C indicate enhanced stabilization.
Q. What methodologies enable the analysis of corrosion inhibition mechanisms for this compound on metal surfaces?
- Electrochemical impedance spectroscopy (EIS) : Measure charge transfer resistance (Rct) in 0.1 M HCl with/without inhibitor.
- DFT-based adsorption studies : Model interactions between the compound and Fe(110) surface. Calculate adsorption energy (Eads) and Mulliken charges.
- Surface characterization : Use AFM or SEM-EDS to assess film formation and elemental composition on metal substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
